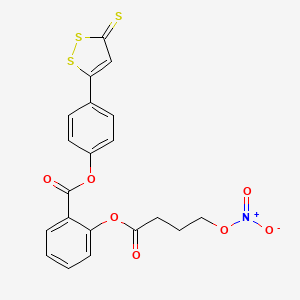

NOSH-aspirin

Description

The exact mass of the compound this compound is 477.00106534 g/mol and the complexity rating of the compound is 716. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO7S3/c22-18(6-3-11-26-21(24)25)28-16-5-2-1-4-15(16)20(23)27-14-9-7-13(8-10-14)17-12-19(29)31-30-17/h1-2,4-5,7-10,12H,3,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNXFMUAHDZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)OC(=O)CCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123291 | |

| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357362-67-4 | |

| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357362-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NOSH-Aspirin in Colon Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has demonstrated significant potential as a therapeutic agent in the context of colon cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a specific focus on its action in colon cancer. It details the compound's impact on key signaling pathways, cell proliferation, apoptosis, and angiogenesis. This document also compiles quantitative data from preclinical studies and provides detailed experimental protocols for key assays, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Aspirin has long been recognized for its chemopreventive effects, particularly in colorectal cancer, with studies indicating a reduction in incidence and mortality by approximately 50%.[1][2] However, its long-term use is associated with gastrointestinal side effects.[2] this compound was developed to mitigate these adverse effects while enhancing the anticancer potency of aspirin.[1] This hybrid molecule utilizes aspirin as a scaffold to deliver NO and H₂S, two gaseous signaling molecules with their own biological activities.[2][3] In preclinical studies, this compound has shown potency up to 250,000 times greater than aspirin alone in inhibiting the growth of human colon cancer cells in vitro.[2]

Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer through a multi-pronged approach, targeting several key cellular processes and signaling pathways.

Inhibition of Cyclooxygenase (COX)

Similar to its parent compound, this compound inhibits the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are often overexpressed in colon tumors and play a crucial role in inflammation and cell proliferation.[1] The inhibition of COX by this compound is believed to be more effective than that of aspirin alone and is both dose- and time-dependent.[1]

Modulation of Cell Proliferation and Cell Cycle

This compound significantly inhibits the proliferation of colon cancer cells.[1] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase.[1] A key molecular target in this process is the Forkhead box protein M1 (FOXM1), a transcription factor that promotes cell cycle progression.[1] this compound has been shown to inhibit FOXM1, leading to a halt in cell division.[1] Furthermore, a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication, has been observed in cells treated with this compound.[1]

Induction of Apoptosis

A critical component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in colon cancer cells.[1] This is mediated through several interconnected pathways:

-

Inhibition of NF-κB: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that promotes the expression of anti-apoptotic genes. Its inhibition by this compound shifts the cellular balance towards apoptosis.

-

Activation of Caspase-3: The compound increases the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

-

Modulation of Reactive Oxygen Species (ROS): this compound has been shown to increase intracellular levels of reactive oxygen species (ROS). While high levels of ROS can be damaging, in this context, they appear to contribute to the induction of apoptosis in cancer cells.

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound in colon cancer.

| Cell Line | Compound | IC50 (µM) at 24h | Reference |

| HT-29 | o-NOSH-ASA | 0.04 ± 0.011 | [4] |

| HT-29 | m-NOSH-ASA | 0.24 ± 0.11 | [4] |

| HT-29 | p-NOSH-ASA | 0.46 ± 0.17 | [4] |

| HCT 15 | o-NOSH-ASA | 0.062 ± 0.006 | [4] |

| HCT 15 | m-NOSH-ASA | 0.092 ± 0.004 | [4] |

| HCT 15 | p-NOSH-ASA | 0.37 ± 0.04 | [4] |

Table 1: In Vitro Efficacy of this compound Positional Isomers in Colon Cancer Cell Lines.

| Animal Model | Treatment | Dosage (mg/kg) | Tumor Mass Reduction (%) | Reference |

| HT-29 Xenograft | This compound | 25 | 50 ± 7 | [5] |

| HT-29 Xenograft | This compound | 50 | 75 ± 5 | [5] |

| HT-29 Xenograft | This compound | 100 | 90 ± 3 | [5] |

Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound's effects on colon cancer.

Cell Culture

-

Cell Lines: Human colon adenocarcinoma cell lines HT-29 (COX-1 and -2 expressing) and HCT 15 (COX null) are commonly used.[4]

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Plate cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vivo Xenograft Model

-

Animals: Male athymic nude mice (e.g., SKID or NU/NU), 4-6 weeks old, are typically used.[6]

-

Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ HT-29 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.[6]

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control daily via oral gavage.[5]

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry

-

Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount them on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against PCNA (for proliferation) or use a TUNEL assay kit (for apoptosis) according to the manufacturer's instructions.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the stained sections under a microscope.

Conclusion

This compound represents a promising evolution of aspirin with significantly enhanced anticancer properties and an improved safety profile. Its multifaceted mechanism of action, involving the inhibition of key proliferative and survival pathways and the induction of apoptosis, makes it a compelling candidate for further development in the treatment of colon cancer. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to explore the therapeutic potential of this novel compound. Further investigation into the detailed molecular interactions and potential combination therapies will be crucial in translating the preclinical success of this compound into clinical applications.

References

- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]

- 3. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Colon Cancer Cell Growth: Effects Of Positional Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

a comprehensive analysis to elucidate the mechanism underlying its disease-protective benefits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. These conditions are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and eventual death. While current treatments primarily manage symptoms, there is a critical need for disease-modifying therapies. Glucagon-like peptide-1 receptor agonists (GLP-1 RAs), a class of drugs well-established for treating type 2 diabetes and obesity, have emerged as promising candidates for neuroprotection.[1][2] Emerging evidence from preclinical and clinical studies suggests that these agents can cross the blood-brain barrier and exert beneficial effects on the central nervous system, independent of their glucose-lowering actions.[3][4][5][6]

This technical guide provides a comprehensive analysis of the mechanisms underlying the disease-protective benefits of GLP-1 RAs. It details the core molecular pathways, summarizes key experimental findings, and provides standardized protocols for researchers in the field.

Core Mechanisms of Neuroprotective Action

GLP-1 RAs exert their neuroprotective effects through a multi-faceted approach, targeting several key pathological processes implicated in neurodegeneration.

Reduction of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation, driven by the activation of microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[4] Activated microglia release pro-inflammatory cytokines and free radicals, which are neurotoxic.[4] GLP-1 RAs have been shown to possess potent anti-inflammatory properties.[7] They can modulate microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the release of inflammatory cytokines like TNF-α and IL-1β.[7][8]

Furthermore, GLP-1 RAs combat oxidative stress, another critical factor in neuronal damage. They achieve this by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[9][10] By alleviating both neuroinflammation and oxidative stress, GLP-1 RAs help preserve the integrity and function of neurons.[1][11]

Modulation of Pathological Protein Aggregation

The accumulation of misfolded proteins, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in AD, and α-synuclein aggregates in PD, is a hallmark of these diseases. Preclinical studies have demonstrated that GLP-1 RAs can significantly reduce the burden of these pathological proteins.[12][13] For instance, agonists like liraglutide and lixisenatide have been shown to decrease Aβ deposition and tau hyperphosphorylation in animal models of AD.[12] Similarly, semaglutide has been found to reduce the accumulation of α-synuclein in a mouse model of PD.[14] The mechanisms for this include enhancing the clearance of these toxic proteins through processes like autophagy and reducing their initial formation.[8][15]

Enhancement of Neuronal Survival and Synaptic Plasticity

GLP-1 RAs promote neuronal survival by inhibiting apoptosis (programmed cell death).[15][16] They activate pro-survival signaling pathways and inhibit apoptotic cascades, thereby protecting neurons from various insults.[9][17] Beyond just survival, GLP-1 RAs also enhance synaptic plasticity, the biological process that underlies learning and memory.[18] They have been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptogenesis and the maintenance of synaptic connections.[12][16] This improvement in synaptic function may counteract the cognitive deficits observed in neurodegenerative disorders.

Improvement of Mitochondrial Function and Brain Bioenergetics

Mitochondrial dysfunction is an early and critical event in the pathogenesis of neurodegenerative diseases, leading to energy deficits and increased oxidative stress. GLP-1 RAs have been shown to repair mitochondrial damage, promote mitochondrial biogenesis, and improve overall brain energy metabolism.[8][11][12] By restoring insulin signaling pathways in the brain, which can become resistant in conditions like AD (sometimes referred to as "type 3 diabetes"), GLP-1 RAs enhance glucose uptake and utilization by neurons, ensuring they have the necessary energy to function and survive.[8][18]

Key Signaling Pathways

The neuroprotective effects of GLP-1 RAs are mediated by the activation of several intracellular signaling cascades upon binding to the GLP-1 receptor (GLP-1R) on neurons.[15]

Activation of the GLP-1R, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[19][20] This rise in cAMP activates two major downstream pathways: the Protein Kinase A (PKA) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.[19]

-

cAMP/PKA/CREB Pathway: PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates genes involved in neuronal survival, neurogenesis, and synaptic plasticity, including BDNF.[3][16]

-

PI3K/Akt/GSK-3β Pathway: The PI3K/Akt pathway is a central pro-survival cascade that inhibits apoptosis.[9][17] A key downstream target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. Akt phosphorylates and inhibits GSK-3β, thereby reducing tau pathology.[2][18]

-

MAPK/ERK Pathway: This pathway, also activated by GLP-1R stimulation, is involved in promoting cell proliferation, differentiation, and survival.[9][19]

Summary of Preclinical and Clinical Evidence

The neuroprotective potential of GLP-1 RAs has been investigated in numerous preclinical models and, more recently, in human clinical trials.

Preclinical Data

Animal models of AD and PD have consistently shown robust neuroprotective effects with various GLP-1 RAs.[6][13][21] These studies demonstrate improvements in motor function, learning, and memory, which are correlated with reduced pathological hallmarks and inflammation in the brain.[13][14]

| GLP-1 RA | Animal Model | Key Findings | Reference |

| Liraglutide | APP/PS1 mice (AD) | Reduced Aβ plaque load; improved learning and memory. | [12] |

| Liraglutide | 5xFAD mice (AD) | Ameliorated mitochondrial dysfunction; prevented neuronal loss. | [12] |

| Semaglutide | Chronic MPTP mice (PD) | Improved motor impairments; rescued tyrosine hydroxylase levels; reduced α-synuclein accumulation and neuroinflammation. | [14] |

| Exenatide | 6-OHDA rats (PD) | Protected dopaminergic neurons; preserved motor control. | [4] |

| Lixisenatide | APP/PS1 mice (AD) | Reduced neurofibrillary tangles and amyloid plaque load; ameliorated learning deficits. | [12] |

Clinical Trial Data

Human trials have yielded more nuanced results. While some studies have shown promising signals, such as preserved brain glucose metabolism and potential slowing of cognitive decline, others have failed to meet their primary endpoints.[8][11][22] For example, a phase 2 trial with liraglutide in AD patients did not show a statistically significant difference in the primary cognitive outcome but did suggest a slowing of brain atrophy.[8][23] In contrast, recent phase 3 trials (EVOKE and EVOKE+) for oral semaglutide in early AD did not demonstrate a significant slowing of disease progression.[22][24]

In Parkinson's disease, results have been more encouraging. A phase 2 trial showed that exenatide improved motor scores in patients, with benefits persisting after the drug was stopped.[8] These mixed results highlight the complexity of translating preclinical findings to clinical success and underscore the need for further research into optimal dosing, treatment duration, and patient populations.[1][11]

| GLP-1 RA | Disease | Phase | Key Outcomes | Reference |

| Liraglutide | Alzheimer's Disease | 2 (ELAD) | Primary endpoint (ADAS-cog) not met; suggested slower progression of brain atrophy on MRI. | [8][23] |

| Semaglutide (oral) | Alzheimer's Disease | 3 (EVOKE/EVOKE+) | Failed to significantly slow cognitive decline compared to placebo. | [22][24] |

| Exenatide | Parkinson's Disease | 2 | Significant improvement in motor scores (MDS-UPDRS-3) vs. placebo; benefits persisted post-treatment. | [8] |

| Lixisenatide | Parkinson's Disease | 2 | Showed some protection from worsening motor symptoms. | [24] |

Experimental Protocols

Standardized protocols are crucial for the rigorous evaluation of GLP-1 RAs in neurodegenerative disease models. Below are methodologies for key experiments.

Animal Models

-

Chronic MPTP Mouse Model of Parkinson's Disease: As described by Zhang et al. (2019), mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce progressive loss of dopaminergic neurons in the substantia nigra, mimicking key features of PD.[14] A typical protocol involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 25 mg/kg) along with probenecid (250 mg/kg) twice a week for several weeks.[14]

Behavioral Assessments

-

Motor Function (Rotarod Test): To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded. GLP-1 RA-treated animals are expected to show improved performance (longer latency to fall) compared to MPTP-treated controls.[14]

-

Locomotor Activity (Open Field Test): To evaluate general motor activity and anxiety-like behavior, mice are placed in an open arena. Total distance traveled and time spent in the center are measured using automated tracking software.[25]

Biochemical and Histological Analysis

-

Tissue Preparation: Following the final behavioral test, animals are euthanized, and brains are rapidly dissected. One hemisphere can be fixed for histology, while specific regions (e.g., substantia nigra, striatum) from the other hemisphere are snap-frozen for biochemical analysis.

-

Immunohistochemistry (IHC): Fixed brain sections are stained with specific antibodies to visualize and quantify key markers.

-

Western Blot/ELISA: Protein lysates from brain tissue are used to quantify levels of specific proteins, such as TH, α-synuclein, BDNF, and markers of apoptotic (e.g., Caspase-3) and inflammatory pathways (e.g., NF-κB).[14]

Measurement of Neuronal Apoptosis and Synaptic Plasticity

-

Apoptosis Assays: Apoptosis can be measured in cell cultures or tissue sections using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or by measuring the activity of caspases (e.g., Caspase-3), key enzymes in the apoptotic pathway.[26]

-

Synaptic Plasticity Measurement: In vitro techniques using brain slices are common. Extracellular field recordings in the hippocampus can be used to measure long-term potentiation (LTP), a cellular correlate of learning and memory.[27] This involves stimulating afferent fibers and recording the synaptic response in postsynaptic neurons before and after a high-frequency stimulation protocol.[27][28]

Conclusion and Future Directions

GLP-1 receptor agonists represent a highly promising therapeutic strategy for neurodegenerative diseases. Preclinical evidence robustly supports their ability to target multiple core pathological mechanisms, including neuroinflammation, oxidative stress, protein aggregation, and mitochondrial dysfunction through the activation of key neuroprotective signaling pathways.

However, the translation of these findings into unequivocal clinical success has been challenging, as evidenced by the mixed results from recent human trials.[24] This discrepancy underscores the need for further research to optimize treatment strategies. Future studies should focus on:

-

Timing of Intervention: Initiating treatment at earlier, prodromal stages of the disease may be more effective.[22]

-

Dosing and Delivery: Investigating higher doses and novel formulations that enhance brain penetration could improve efficacy.[21][29]

-

Combination Therapies: Exploring the synergistic effects of GLP-1 RAs with other disease-modifying agents may offer a more powerful therapeutic approach.

Despite the recent setbacks in late-stage clinical trials for Alzheimer's disease, the strong biological rationale and encouraging data in Parkinson's disease warrant continued investigation.[8][30] The multifaceted mechanism of action of GLP-1 RAs remains a compelling avenue in the quest for effective treatments to slow or halt the progression of these devastating neurodegenerative disorders.

References

- 1. scilit.com [scilit.com]

- 2. Liraglutide and its Neuroprotective Properties—Focus on Possible Biochemical Mechanisms in Alzheimer’s Disease and Cerebral Ischemic Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. neurology.org [neurology.org]

- 6. GLP-1 receptor agonists show neuroprotective effects in animal models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. GLP-1 receptor agonists in Alzheimer’s and Parkinson’s disease: endocrine pathways, clinical evidence, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuroprotection of Liraglutide Against Ischaemia-induced Apoptosis through the Activation of the PI3K/AKT and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Glucagon-Like Peptide-1 on Oxidative Stress and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Glucagon-like Peptide-1 Receptor Agonists in Alzheimer’s and Parkinson’s Disease: A Literature Review of Clinical Trials | MDPI [mdpi.com]

- 12. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Glucagon-like peptide 1 (GLP-1) receptor agonists in experimental Alzheimer’s disease models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]

- 14. Semaglutide is Neuroprotective and Reduces α-Synuclein Levels in the Chronic MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Glucagon-Like Peptide-1: A Focus on Neurodegenerative Diseases [frontiersin.org]

- 17. Frontiers | Treatment With Liraglutide Exerts Neuroprotection After Hypoxic–Ischemic Brain Injury in Neonatal Rats via the PI3K/AKT/GSK3β Pathway [frontiersin.org]

- 18. Beyond Diabetes: Exploring the Potential of GLP-1 Receptor Agonists in Neurodegenerative Disease Management [rupahealth.com]

- 19. researchgate.net [researchgate.net]

- 20. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long-awaited results of GLP-1 trial in Alzheimer’s disease show disappointing results | Drug Discovery News [drugdiscoverynews.com]

- 23. bioxconomy.com [bioxconomy.com]

- 24. sciencenews.org [sciencenews.org]

- 25. Acute administration of GLP-1 receptor agonists induces hypolocomotion but not anxiety in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 26. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. uwnxt.nationalacademies.org [uwnxt.nationalacademies.org]

- 30. The neuroprotective promise of semaglutide for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Obscure Landscape of NOSH-Aspirin: A Technical Guide to its Mechanisms and the Unresolved Question of Tissue-Level Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin, a novel hybrid compound engineered to release both nitric oxide (NO) and hydrogen sulfide (H₂S) from an aspirin scaffold, has emerged as a promising therapeutic agent with significantly enhanced anti-inflammatory and anti-cancer properties compared to its parent molecule.[1][2] Its design aims to mitigate the gastrointestinal side effects associated with long-term aspirin use while amplifying its therapeutic efficacy.[2] However, despite compelling preclinical data on its biological effects, the precise mechanisms governing its regulation at the tissue level remain largely obscure, posing a significant challenge for its clinical translation.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's core mechanisms of action, presents available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved. Crucially, it also highlights the existing knowledge gaps concerning its pharmacokinetics and tissue distribution, a critical area for future research.

Core Mechanism of Action

This compound exerts its biological effects through a multi-pronged approach, leveraging the synergistic actions of its three constituent components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[3] Upon administration, it is believed to break down and release these three moieties, each contributing to its overall therapeutic profile.[3]

The aspirin component primarily acts via the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins (PGE2), key mediators of inflammation and pain.[1][3] The release of NO contributes to gastrointestinal safety by promoting mucosal protection.[2] Both NO and H₂S are gaseous signaling molecules with diverse physiological roles, including vasodilation, anti-inflammatory effects, and modulation of cellular apoptosis and proliferation.[2][3]

A key aspect of this compound's enhanced potency is its ability to induce cancer cell apoptosis and inhibit proliferation through the modulation of several key signaling pathways. These include the inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 pathways, and the activation of pro-apoptotic pathways involving caspase-3 and TNF-α.[1] Furthermore, this compound has been shown to downregulate the expression of proteins involved in cell cycle progression and proliferation, such as FOXM1 and PCNA.[1][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound, highlighting its enhanced potency compared to aspirin and its effects on tumor growth.

| Compound | Cell Line | IC₅₀ (nM) | Fold Increase in Potency (vs. Aspirin) | Reference |

| This compound | HT-29 (Colon Cancer) | 48 ± 3 | >100,000 | [6] |

| This compound | HCT 15 (Colon Cancer) | 50 ± 5 | >80,000 | [6] |

| This compound | SW480 (Colon Cancer) | 60 ± 4 | >80,000 | [6] |

| This compound | MIA PaCa-2 (Pancreatic Cancer) | 47 ± 5 | ~80,000 | [5] |

| This compound | BxPC-3 (Pancreatic Cancer) | 57 ± 4 | Not Specified | [5] |

| Aspirin | HT-29, HCT 15, SW480 | >5,000,000 | - | [6] |

| Aspirin | MIA PaCa-2 | >5,000,000 | - | [5] |

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Treatment Group | Dose | Tumor Mass Reduction (%) | Tumor Volume Reduction (%) | Animal Model | Reference |

| This compound | 25 mg/kg | 50 ± 7 | Not Specified | HT-29 Xenograft | [7] |

| This compound | 50 mg/kg | 75 ± 5 | Not Specified | HT-29 Xenograft | [7] |

| This compound | 100 mg/kg | 90 ± 3 | ~90 | HT-29 Xenograft | [7] |

| This compound | 100 mg/kg | 75 | 90 | MIA PaCa-2 Xenograft | [5] |

| Aspirin | 50 mg/kg | 65 | 70 | HT-29 Xenograft | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

-

Cell Lines: HT-29, HCT 15, SW480 (colon cancer), MIA PaCa-2, BxPC-3 (pancreatic cancer).

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or aspirin for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Treat cells with this compound at desired concentrations and time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a solution containing RNase A and propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

4. NF-κB Activation Assay (ELISA-based)

-

Objective: To measure the effect of this compound on the activation of the NF-κB p65 subunit.

-

Protocol:

-

Treat cells with this compound for a defined period.

-

Prepare nuclear extracts from the treated and control cells.

-

Use a commercial ELISA kit to quantify the amount of activated NF-κB p65 in the nuclear extracts, following the manufacturer's instructions. This typically involves the binding of activated NF-κB to a specific oligonucleotide immobilized on a microplate.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Male athymic nude mice.

-

Cell Line: HT-29 or MIA PaCa-2 human cancer cells.

-

Protocol:

-

Subcutaneously implant cancer cells (e.g., 2 x 10⁶ cells) suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., ~70 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle (e.g., 1% methylcellulose) daily via oral gavage.

-

Monitor tumor volume and animal body weight regularly (e.g., every 3 days).

-

After a predetermined treatment period (e.g., 30 days), sacrifice the mice, and excise and weigh the tumors.

-

Tumor tissues can be fixed in formalin for subsequent immunohistochemical analysis (e.g., for PCNA, TUNEL staining).

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its evaluation.

Caption: this compound's multifaceted signaling cascade.

Caption: Preclinical evaluation workflow for this compound.

The Obscure Nature of Tissue-Level Regulation

A significant and recurring theme in the literature is the lack of a clear understanding of this compound's regulation at the tissue level.[1][3][4] This "obscurity" stems from several factors:

-

Limited Pharmacokinetic Data: There is a notable absence of published, detailed pharmacokinetic studies on this compound. Key parameters such as its absorption, distribution, metabolism, and excretion (ADME) profile have not been thoroughly characterized. While it is known to decompose into aspirin, NO, and H₂S, the rate and location of this breakdown in various tissues are unknown.[3]

-

Analytical Challenges: The simultaneous detection and quantification of the intact this compound molecule and its gaseous breakdown products (NO and H₂S) in biological matrices present a considerable analytical challenge.[1] Standard high-performance liquid chromatography (HPLC) methods are available for aspirin and its metabolites, but these do not provide information on the parent compound or the dynamic release of NO and H₂S.[9][10]

-

Tissue-Specific Effects: The differential effects of this compound on various cancer cell lines suggest that its activity may be tissue-dependent.[6] However, without data on its concentration and metabolism in different tissues, the underlying reasons for these differences remain speculative.

Future Directions and Conclusion

This compound represents a promising evolution of a long-established therapeutic agent. Its enhanced anti-cancer and anti-inflammatory properties, coupled with a potentially improved safety profile, make it a compelling candidate for further development. However, the critical knowledge gap regarding its tissue-level regulation must be addressed to facilitate its successful clinical translation.

Future research should prioritize:

-

Development of robust analytical methods: To simultaneously quantify intact this compound, its primary metabolites, and the release of NO and H₂S in various biological tissues.

-

Comprehensive pharmacokinetic studies: In relevant animal models to determine its ADME profile, including plasma concentration-time curves, tissue distribution, and excretion pathways.

-

Pharmacodynamic studies: To correlate tissue-specific concentrations of this compound and its active moieties with its pharmacological effects in those tissues.

By systematically addressing these unknowns, the scientific community can move closer to unlocking the full therapeutic potential of this compound and clarifying the once-obscure landscape of its action within the body.

References

- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic determination of aspirin and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved method for the determination of aspirin and its metabolites in biological fluids by high-performance liquid chromatography: applications to human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Nitric Oxide and Hydrogen Sulfide Release from NOSH-Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel class of hybrid anti-inflammatory drugs, has demonstrated significantly enhanced therapeutic efficacy and a superior safety profile compared to traditional aspirin. This is attributed to its unique ability to gradually release two key gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S). This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on the release and synergistic actions of NO and H₂S. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its synthesis and analysis, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Aspirin, a cornerstone of anti-inflammatory and anti-platelet therapy, is limited in its long-term use by significant gastrointestinal side effects. To mitigate these adverse effects while enhancing its therapeutic potential, a new class of compounds, known as NOSH-aspirins, has been developed. These hybrid molecules are engineered by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[1][2]

Nitric oxide is known for its gastroprotective effects, while hydrogen sulfide has been shown to potentiate the anti-cancer and anti-inflammatory properties of aspirin.[2] The simultaneous and gradual release of these two gasotransmitters from the this compound backbone results in a synergistic effect, leading to a remarkable increase in potency against various cancer cell lines and a significant reduction in gastric damage compared to the parent drug.[3][4]

This guide will delve into the chemical nature of this compound, the mechanisms of NO and H₂S release, their downstream signaling pathways, and the experimental methodologies used to characterize these novel compounds.

Chemical Structure and Release of Bioactive Molecules

This compound variants are synthesized by attaching an NO-releasing moiety, typically a nitrooxybutyl group, and an H₂S-releasing group, such as a dithiolethione (e.g., 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione or ADT-OH), to the aspirin molecule.[1] The release of NO and H₂S is a gradual process, which is crucial for maintaining their therapeutic concentrations over a prolonged period.[3]

The release of nitric oxide from the nitrooxy group is generally initiated by ester hydrolysis or other decomposition pathways within the physiological environment. The dithiolethione moiety releases hydrogen sulfide, a process that can be triggered by biological thiols like cysteine and glutathione through thiol exchange reactions.

Quantitative Data on Biological Activity

The enhanced potency of this compound compounds compared to aspirin has been demonstrated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for cell growth inhibition.

Table 1: IC₅₀ Values of this compound Compounds in Human Cancer Cell Lines [1]

| Cell Line (Cancer Type) | NOSH-1 (nM) | NOSH-2 (nM) | NOSH-3 (nM) | NOSH-4 (nM) | Aspirin (nM) |

| Colon | |||||

| HT-29 | 48 ± 3 | 70 ± 5 | 4300 ± 200 | 240 ± 20 | >5,000,000 |

| HCT 15 | 57 ± 5 | 110 ± 15 | 5200 ± 300 | 380 ± 30 | >5,000,000 |

| SW480 | 65 ± 6 | 90 ± 8 | 4800 ± 250 | 310 ± 25 | >5,000,000 |

| Breast | |||||

| MCF-7 | 120 ± 10 | 150 ± 12 | 6500 ± 400 | 550 ± 40 | >5,000,000 |

| MDA-MB-231 | 150 ± 15 | 180 ± 18 | 7000 ± 500 | 600 ± 50 | >5,000,000 |

| SKBR3 | 180 ± 20 | 210 ± 22 | 7500 ± 600 | 700 ± 60 | >5,000,000 |

| Pancreatic | |||||

| BxPC-3 | 200 ± 25 | 240 ± 28 | 7200 ± 550 | 750 ± 65 | >5,000,000 |

| MIA PaCa-2 | 220 ± 28 | 260 ± 30 | 7800 ± 650 | 800 ± 70 | >5,000,000 |

| Prostate | |||||

| LNCaP | 250 ± 30 | 290 ± 35 | 8000 ± 700 | 850 ± 75 | >5,000,000 |

| Lung | |||||

| A549 | 280 ± 35 | 320 ± 40 | 8500 ± 750 | 900 ± 80 | >5,000,000 |

| Leukemia | |||||

| Jurkat | 100 ± 12 | 130 ± 15 | 6000 ± 450 | 500 ± 45 | >5,000,000 |

Data are presented as mean ± SEM.

Table 2: In Vivo Effects of NOSH-1 on Plasma NO and H₂S Levels [1]

| Treatment Group | Plasma NOₓ (µM) | Plasma H₂S (µM) |

| Vehicle | 15.2 ± 1.8 | 28.5 ± 3.1 |

| Aspirin (0.56 mmol/kg) | 16.1 ± 2.0 | 29.8 ± 3.5 |

| NOSH-1 (0.52 mmol/kg) | 38.6 ± 4.2 | 55.4 ± 5.9 |

*Data are presented as mean ± SEM. P < 0.001 versus vehicle and aspirin-treated animals.

Signaling Pathways of NO and H₂S

The released nitric oxide and hydrogen sulfide from this compound exert their biological effects through a complex interplay of signaling pathways. These pathways often converge to regulate cellular processes such as inflammation, apoptosis, and cell proliferation.

Caption: Signaling pathways of NO and H₂S released from this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound compound and for key experiments cited in the evaluation of its biological activity.

Synthesis of ortho-NOSH-Aspirin (NOSH-1)

This protocol describes the synthesis of 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-((4-(nitrooxy)butanoyl)oxy)benzoate, also known as ortho-NOSH-aspirin or NOSH-1.

Materials:

-

Salicylaldehyde

-

4-Bromobutyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Silver nitrate (AgNO₃)

-

Acetonitrile (CH₃CN)

-

Potassium permanganate (KMnO₄)

-

Acetone

-

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Synthesis of intermediate 7. To a solution of salicylaldehyde and 4-bromobutyric acid in DCM, add DCC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature.

-

Step 2: Synthesis of intermediate 8. The bromo moiety in compound 7 is substituted with a nitrate group using AgNO₃ in acetonitrile.

-

Step 3: Synthesis of intermediate 9. The aldehyde group of compound 8 is oxidized to a carboxylic acid using KMnO₄ in acetone.

-

Step 4: Synthesis of NOSH-1. The resulting carboxylic acid (intermediate 9) is coupled with ADT-OH in the presence of DCC and DMAP in DCM to yield NOSH-1.[1]

Purification: The final product is purified by column chromatography.

Caption: Workflow for the synthesis of ortho-NOSH-aspirin (NOSH-1).

Measurement of Nitric Oxide Release (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well microplate reader

-

Cell culture medium or buffer solution containing the this compound compound

Procedure:

-

Incubate this compound in the desired buffer or cell culture medium for various time points.

-

At each time point, collect an aliquot of the supernatant.

-

Prepare a standard curve using serial dilutions of NaNO₂.

-

Add 50 µL of the sample or standard to a 96-well plate.

-

Add 50 µL of Griess Reagent (equal parts of Solution A and B, freshly mixed) to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Measurement of Hydrogen Sulfide Release (Methylene Blue Assay)

This colorimetric assay is a widely used method for the quantification of sulfide in aqueous samples.

Materials:

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Sodium sulfide (Na₂S) standard solutions

-

Trichloroacetic acid (TCA)

-

96-well microplate reader

Procedure:

-

Incubate this compound in the desired buffer or cell culture medium.

-

At specified time points, add zinc acetate to trap H₂S as zinc sulfide (ZnS).

-

Centrifuge the samples to pellet the ZnS.

-

Remove the supernatant and resuspend the pellet in water.

-

Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.

-

Incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.

-

If proteins are present, precipitate them with TCA and centrifuge.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 665 nm.

-

Quantify the H₂S concentration using a standard curve prepared with Na₂S.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Cell culture medium

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with this compound or control compounds to induce apoptosis.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore.

-

Caspase-3 activity is expressed as the fold-change relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or control compounds for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of safer and more potent anti-inflammatory and anti-cancer agents. The dual release of nitric oxide and hydrogen sulfide from the aspirin scaffold provides a multi-pronged therapeutic approach, enhancing its efficacy while mitigating the gastrointestinal toxicity associated with long-term aspirin use. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising class of hybrid drugs. Future research should focus on elucidating the precise in vivo release kinetics and further exploring the full spectrum of their pharmacological activities.

References

- 1. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NOSH-Aspirin on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel hybrid pharmaceutical agent, integrates the cyclooxygenase (COX)-inhibitory properties of aspirin with the release of nitric oxide (NO) and hydrogen sulfide (H₂S). This dual-action molecule demonstrates significantly enhanced anti-inflammatory and anticancer efficacy compared to its parent compound, aspirin, while concurrently mitigating its gastrointestinal toxicity. This technical guide provides an in-depth analysis of the effects of this compound on prostaglandin synthesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction: The Advent of this compound

Aspirin, a cornerstone of anti-inflammatory and analgesic therapy for over a century, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, its long-term use is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[1] To address these limitations, a new class of hybrid compounds has been developed. This compound is a chimeric molecule that combines the aspirin scaffold with moieties capable of releasing two gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[3][4] The rationale behind this design is to harness the synergistic therapeutic benefits of these three molecules while simultaneously enhancing the safety profile.[5] The NO component is intended to protect the gastric mucosa, while H₂S has been shown to possess both anti-inflammatory and pro-apoptotic properties in cancer cells.[1][6]

Mechanism of Action: A Multi-pronged Approach

The pharmacological activity of this compound is a composite of the actions of its three constituent parts: the aspirin backbone, the NO-releasing moiety, and the H₂S-donating group.[6] Upon administration, this compound is metabolized, leading to the release of these three active components.[1]

The aspirin component functions as an irreversible inhibitor of both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[2] This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes.[7][8][9]

The released NO and H₂S contribute to both the enhanced efficacy and the improved safety profile. NO is known to promote vasodilation and has cytoprotective effects on the gastric epithelium. H₂S has been demonstrated to potentiate the anti-inflammatory and anticancer effects of aspirin.[1][5] Studies suggest that this compound's effects on cancer cell growth may be independent of the COX status of the cells, indicating alternative mechanisms of action beyond prostaglandin synthesis inhibition.[10]

The Prostaglandin Synthesis Pathway and its Inhibition by this compound

Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, fever, and platelet aggregation.[11] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes.[7][8]

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The enhanced potency of this compound compared to traditional aspirin has been demonstrated in various studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound and Aspirin on Prostaglandin E2 (PGE2) Levels

| Compound | Dosage | Model | PGE2 Level (pg/mg protein) | Percent Inhibition vs. Control | Reference |

| Control | - | Carrageenan-induced rat paw edema | 82 ± 2 | - | [4][12] |

| Aspirin | 0.21 mmol/kg | Carrageenan-induced rat paw edema | 12 ± 3 | 85.4% | [4][12] |

| NOSH-1 | 0.21 mmol/kg | Carrageenan-induced rat paw edema | 42 ± 3 | 48.8% | [4][12] |

| NOSH-1 | 0.52 mmol/kg | Carrageenan-induced rat paw edema | 21 ± 4 | 74.4% | [4][12] |

Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity

| Compound | Concentration | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

| Aspirin | 1 mM | 65 ± 5 | 60 ± 3 | [13] |

| o-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |

| m-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |

| p-NOSH-aspirin | IC50 for cell growth | ~40-50 | ~20-27 | [13] |

Table 3: IC50 Values for Cancer Cell Growth Inhibition (24h)

| Compound | HT-29 (COX-positive) | HCT 15 (COX-null) | MIA PaCa-2 (COX-null) | BxPC-3 (COX-positive) | MDA-MB-231 (ER-) | SKBR3 (ER-) | Reference |

| Aspirin | >5 mM | >5 mM | - | - | - | - | [13] |

| o-NOSH-aspirin (NOSH-1) | 48 ± 7 nM | 57 ± 5 nM | 47 ± 5 nM | 57 ± 4 nM | 90 ± 5 nM | 82 ± 5 nM | [4][10][14][15] |

| m-NOSH-aspirin | 220 ± 80 nM | 110 ± 15 nM | - | - | - | - | [10] |

| p-NOSH-aspirin | 450 ± 125 nM | 380 ± 30 nM | - | - | - | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

In Vitro Cell-Based Assays

-

Cell Culture: Human cancer cell lines (e.g., HT-29, HCT 15, MIA PaCa-2, BxPC-3, MDA-MB-231, SKBR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][10][14][15]

-

Cell Growth Inhibition Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Varying concentrations of this compound or aspirin are added to the wells.

-

After a specified incubation period (e.g., 24 hours), MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]

-

-

Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation or by measuring caspase-3 activity.[14][15]

Cyclooxygenase (COX) Inhibition Assays

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[16][17]

-

Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGG2. A fluorometric probe is used to detect the enzymatic activity.[17]

-

The COX enzyme is pre-incubated with the test compound (this compound or aspirin) at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The fluorescence is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[16][17]

-

-

Whole Blood Assay: This assay provides a more physiologically relevant environment by using human whole blood to assess the inhibitory effects on COX-1 and COX-2.[18][19]

In Vivo Anti-Inflammatory Model

-

Carrageenan-Induced Rat Paw Edema:

-

A baseline measurement of the rat's paw volume is taken.

-

The test compound (this compound or aspirin) or vehicle is administered orally or intraperitoneally.

-

After a set time, carrageenan is injected into the sub-plantar surface of the rat's hind paw to induce inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection.

-

The anti-inflammatory effect is determined by the reduction in paw edema compared to the control group.[4][12]

-

Prostaglandin E2 (PGE2) Quantification

-

Sample Collection: Cell culture supernatants or paw exudates from the in vivo model are collected.[4][20]

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

A competitive immunoassay is used where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate.

-

After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of PGE2 in the sample.

-

The absorbance is read using a microplate reader, and the PGE2 concentration is determined by comparison with a standard curve.[20][21][22][23]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of prostaglandins in biological samples.[24][25][26][27]

Signaling Pathways and Experimental Workflow

This compound's mechanism of action extends beyond COX inhibition and involves the modulation of several key signaling pathways.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory and anticancer agents. By integrating the COX-inhibitory activity of aspirin with the release of NO and H₂S, this compound exhibits a markedly enhanced potency in inhibiting prostaglandin synthesis and cancer cell growth compared to traditional aspirin. Furthermore, its design addresses the critical issue of gastrointestinal toxicity associated with long-term aspirin use. The data and experimental protocols summarized in this guide underscore the therapeutic potential of this compound and provide a framework for its further investigation and development. The multi-targeted mechanism of action, involving the modulation of key signaling pathways in addition to COX inhibition, positions this compound as a promising candidate for a new generation of safer and more effective pharmaceuticals.

References

- 1. Anticancer and Anti-Inflammatory Mechanisms of this compound and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. This compound | 1357362-67-4 | Benchchem [benchchem.com]

- 4. This compound: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Could a this compound-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and anti-cancer potential of the positional isomers of this compound (NBS-1120) a dual nitric oxide and hydrogen sulfide releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. chm.bris.ac.uk [chm.bris.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. This compound (NBS-1120) inhibits pancreatic cancer cell growth in a xenograft mouse model: Modulation of FoxM1, p53, NF-κB, iNOS, caspase-3 and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (NBS-1120) inhibits estrogen receptor-negative breast cancer in vitro and in vivo by modulating redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. revvity.com [revvity.com]

- 24. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

investigating the pharmacokinetics and pharmacodynamics of NOSH-aspirin

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NOSH-Aspirin

Introduction

This compound is a novel hybrid pharmaceutical agent developed to enhance the therapeutic benefits of aspirin while mitigating its associated side effects.[1][2] It is synthesized by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[2][3][4] This design leverages the physiological roles of the gasotransmitters NO and H₂S, which, in conjunction with aspirin, produce synergistic effects, including potent anti-inflammatory, analgesic, and anticancer properties, coupled with a significantly improved gastrointestinal safety profile compared to the parent drug.[1][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, therapeutic efficacy, and the experimental methodologies used in its evaluation.

Pharmacokinetics: Metabolism and Bioavailability

Upon administration, this compound is metabolized to release its three active components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[5][7] The release of NO is typically achieved through the enzymatic or chemical breakdown of a nitrate group (-ONO₂) attached via a linker.[8] The H₂S-donating moiety, often a dithiolethione such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), releases H₂S upon degradation, a process that can be facilitated by biological thiols like glutathione.[8]

This controlled release of NO and H₂S is crucial for its enhanced safety profile, particularly in the gastrointestinal tract. These gasotransmitters have protective effects on the gastric mucosa, counteracting the damage typically caused by aspirin's inhibition of cyclooxygenase (COX) enzymes.[1][9] While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the provided literature, the compound's design as a prodrug ensures the systemic delivery of its active constituents.

Pharmacodynamics: Mechanism of Action

The pharmacological effects of this compound are a composite of the actions of aspirin, NO, and H₂S. This multi-faceted mechanism contributes to its enhanced potency and broader therapeutic window.

1. Cyclooxygenase (COX) Inhibition: Like its parent compound, this compound inhibits COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins (PGs) such as PGE2.[5][7][8] This action is central to its anti-inflammatory, analgesic, and antipyretic effects.[1][5][7] Studies indicate that this compound inhibits COX more effectively than aspirin alone in a dose- and time-dependent manner.[5][7]

2. Modulation of Inflammatory and Cell Survival Pathways: this compound exerts potent anticancer effects by modulating several key signaling pathways:

-

Induction of Apoptosis: It promotes programmed cell death in cancer cells by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the pro-survival transcription factor NF-κB.[5][10]

-

Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in cancer cell lines, thereby inhibiting proliferation.[1][5][7][9]

-

Inhibition of Oncogenic Transcription Factors: this compound has been shown to suppress the expression of FOXM1, a transcription factor crucial for cell proliferation and cell cycle progression in many tumors.[5][7]

-

Generation of Reactive Oxygen Species (ROS): In a dose-dependent manner, this compound can increase intracellular ROS levels in cancer cells, leading to oxidative stress and cell death.[7]

3. Role of Gasotransmitters (NO and H₂S):

-

Gastrointestinal Protection: NO and H₂S mimic the protective functions of prostaglandins in the gastric mucosa, enhancing mucosal defense mechanisms.[1][5][9] This accounts for the superior gastrointestinal safety of this compound compared to traditional aspirin.[1][11]

-

Enhanced Analgesia: The H₂S component contributes to analgesia by activating ATP-sensitive potassium (KATP) channels.[8][12] This leads to hyperpolarization of nociceptive neurons, blocking pain signals that are not addressed by COX inhibition alone.[12][13]

-

Cytokine Regulation: this compound, but not aspirin, has been shown to reduce the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[12][13]

Quantitative Data on Pharmacodynamic Effects

The potency of this compound has been quantified in numerous preclinical studies, demonstrating a significant improvement over aspirin.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition highlights the superior potency of this compound compounds compared to aspirin across various human cancer cell lines.

| Cell Line | Cancer Type | Compound | IC₅₀ (nM) at 24h | Potency vs. Aspirin |

| HT-29 | Colon | NOSH-1 | 48 ± 3[3] | >100,000-fold[3] |

| HT-29 | Colon | This compound | 50 ± 2[14] | >100,000-fold[14] |

| HCT 15 | Colon | o-NOSH-aspirin | 57 ± 5[8] | Not specified |

| HCT 15 | Colon | This compound | 52 ± 3[14] | >100,000-fold[14] |

| SW480 | Colon | This compound | 55 ± 5[14] | >100,000-fold[14] |

| MCF-7 (ER+) | Breast | This compound | 250 ± 10[14] | >20,000-fold[14] |

| MDA-MB-231 (ER-) | Breast | This compound | 95 ± 7[14] | >50,000-fold[14] |

| MIAPaCa2 | Pancreatic | This compound | 52 ± 4[14] | >100,000-fold[14] |

| BxPC3 | Pancreatic | This compound | 62 ± 5[14] | >80,000-fold[14] |

| All Lines | Various | Aspirin | >5,000,000[14] | - |

Data presented as mean ± SEM. o-NOSH-aspirin refers to the ortho positional isomer.

Table 2: In Vivo Anticancer Efficacy in Xenograft Models

Studies in animal models demonstrate significant tumor growth inhibition following oral administration of this compound.

| Cancer Type | Model | Compound | Dose (mg/kg) | Tumor Mass Reduction | Reference |

| Colon | HT-29 Xenograft | This compound | 25 | 50 ± 7% | [10] |

| Colon | HT-29 Xenograft | This compound | 50 | 75 ± 5% | [10] |

| Colon | HT-29 Xenograft | This compound | 100 | 90 ± 3% | [10] |

| Colon | HT-29 Xenograft | This compound | Not specified | 89% (P=0.005) | [14] |

| Breast (ER+) | MCF-7 Xenograft | This compound | Not specified | 55% (P=0.022) | [14] |

| Breast (ER-) | MDA-MB-231 Xenograft | This compound | Not specified | 91% (P=0.006) | [14] |

| Pancreatic | MIAPaCa2 Xenograft | This compound | Not specified | 75% (P=0.0031) | [14] |

Table 3: Comparison of Anti-inflammatory, Analgesic, and Safety Profiles

This compound (NBS-1120) demonstrates comparable or superior therapeutic effects to aspirin at equimolar doses, with a markedly improved safety profile.

| Parameter | Model/Assay | Aspirin | This compound (NBS-1120) | Key Finding | Reference |

| Gastrointestinal Safety | Rat Stomach (6h post-dose) | Significant bleeding/ulcers | No ulcers | This compound is gastrointestinally safe. | [1][11] |

| Lipid Peroxidation (MDA) | Rat Stomach Tissue | Higher levels | Lower levels | This compound induces less oxidative stress. | [1][11] |

| Antioxidant Activity (SOD) | Rat Stomach Tissue | Significantly inhibited | Increased activity | This compound enhances antioxidant defenses. | [1][11] |

| Anti-inflammatory | Carrageenan Paw Edema | Similar efficacy | Similar efficacy | Both are potent anti-inflammatory agents. | [1][3] |

| Analgesic | Acetic Acid Writhing | Effective at higher doses | Effective at lower doses | This compound has superior analgesic potency. | [12] |

| Antipyretic | LPS-induced Fever | Similar efficacy | Similar efficacy | Both show comparable antipyretic activity. | [1] |

| Antiplatelet | Collagen-induced Aggregation | Similar efficacy | Similar efficacy | Both show similar antiplatelet effects. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Cell Growth Inhibition Assay

-

Objective: To determine the IC₅₀ value of this compound in various cancer cell lines.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, MIAPaCa2) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, aspirin, or vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.

-

Data Analysis: The percentage of cell viability is plotted against drug concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

-

In Vivo Xenograft Model of Cancer

-

Objective: To evaluate the anticancer efficacy of this compound in a live animal model.

-

Methodology:

-